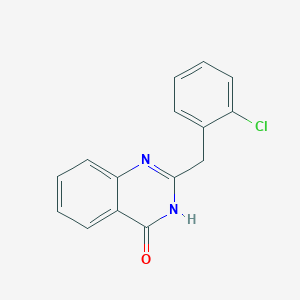
2-(2-chlorobenzyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-chlorobenzyl)-4(3H)-quinazolinone” is a chemical compound that likely belongs to the class of quinazolinones . Quinazolinones and their derivatives are an important class of broad-spectrum pharmacodynamic groups with a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of quinazolinone compounds has been widely reported. For example, one study describes the synthesis of a new 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one compound using 1H and 13C NMR, FTIR spectroscopy, and MS to determine its structure .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined using techniques such as NMR, FTIR spectroscopy, and MS, as mentioned in the synthesis analysis .
科学的研究の応用
Heterocyclic Chemistry and Synthesis
4(3H)-quinazolinone, closely related to 2-(2-chlorobenzyl)-4(3H)-quinazolinone, is a frequently encountered heterocycle with broad applications in chemistry. It has been used in the synthesis of various compounds due to its antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. New routes and strategies for the synthesis of 4(3H)-quinazolinones have been explored extensively (He, Li, Chen, & Wu, 2014).
Anticancer Research
2-chloromethyl-4(3H)-quinazolinones, a category that includes this compound, have been utilized in the development of novel anticancer agents. These compounds have shown promising anticancer activity in vitro, particularly in the context of novel 4-anilinoquinazoline derivatives (Li et al., 2010).
Green Chemistry Applications
The synthesis of 4(3H)-quinazolinone under ultrasonic irradiation using silica-supported Preyssler nanoparticles demonstrates an environmentally friendly and efficient method. This approach aligns with the principles of green chemistry and offers a new synthesis route for these compounds (Heravi et al., 2009).
Antibacterial Affinity
Studies have shown that certain 4(3H)-quinazolinone derivatives, which include molecules structurally similar to this compound, possess significant antibacterial properties. These findings are crucial for the development of new antibacterial agents (Badr, El-Sherief, & Mahmoud, 1980).
Antioxidant Properties
2-substituted quinazolin-4(3H)-ones, a group that includes this compound, have been synthesized and evaluated for their antioxidant properties. This research helps understand the structure-antioxidant activity relationships of these compounds, offering insights into their potential therapeutic uses (Mravljak, Slavec, Hrast, & Sova, 2021).
Antiviral Activities
Certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, closely related to this compound, have demonstrated moderate to good antiviral activity. These compounds show potential in the development of new antiviral drugs (Gao et al., 2007).
作用機序
Safety and Hazards
The safety and hazards associated with “2-(2-chlorobenzyl)-4(3H)-quinazolinone” would likely depend on its specific physical and chemical properties. For example, a safety data sheet for a similar compound, 2-Chlorobenzyl chloride, mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard .
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-7-3-1-5-10(12)9-14-17-13-8-4-2-6-11(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBNLUKWESBCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2454349.png)
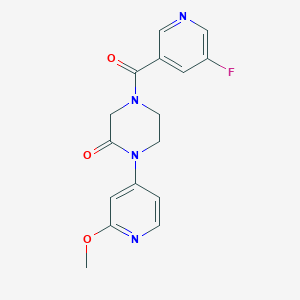

![N-(2-chloro-4-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2454355.png)
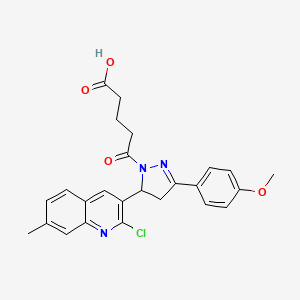



![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2454362.png)
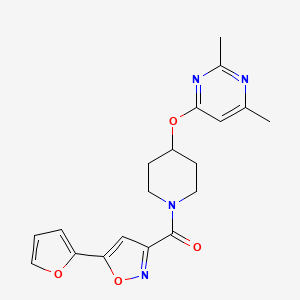
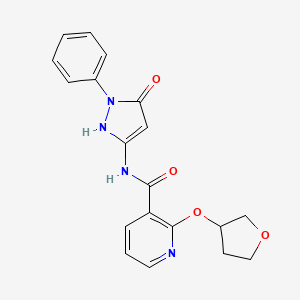
![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2454368.png)

![4-[[Amino(dimethylamino)methylidene]amino]butanoic acid;hydrochloride](/img/structure/B2454372.png)